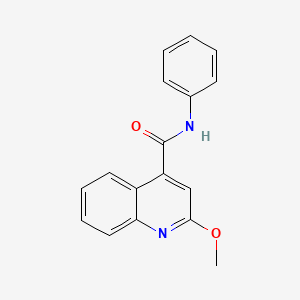

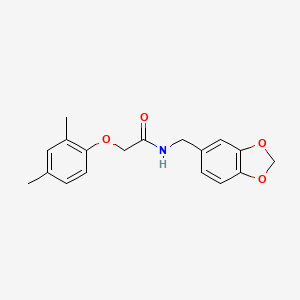

2-methoxy-N-phenyl-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-methoxy-N-phenyl-4-quinolinecarboxamide derivatives involves several methods, including reactions of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines under specific catalysis and conditions. For example, the use of indium(III) chloride and microwave activation has been demonstrated to rapidly synthesize quinoline-4-carboxylic acid derivatives, highlighting the importance of catalysts and activation methods in optimizing yields (Dorothée Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 2-methoxy-N-phenyl-4-quinolinecarboxamide has been elucidated through various techniques, including X-ray crystallography. These studies reveal the planarity of the quinoline unit and the orientation of substituents, which are critical for the compound's biological activity and interactions. For instance, the crystal and molecular structure studies of phenyl quinoline-2-carboxylate derivatives provide insights into their structural characteristics (E. Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. For example, the synthesis of methoxy-2-quinolones via Pummerer-type cyclization showcases the compound's reactivity and the potential for generating diverse quinolone structures (J. Toda et al., 2000). Additionally, the reactivity of compounds like laquinimod, which shares structural similarities, provides insights into the intramolecular processes that could influence the chemical behavior of 2-methoxy-N-phenyl-4-quinolinecarboxamide (K. Jansson et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure. Studies on polymorphic modifications of compounds with diuretic properties indicate how crystal forms can affect the physical properties and, by extension, the solubility and stability of the compounds (S. Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-methoxy-N-phenyl-4-quinolinecarboxamide derivatives, such as their reactivity and interaction with biological targets, are crucial for their potential therapeutic applications. The design and evaluation of derivatives for inhibitory activity against specific enzymes or receptors highlight the importance of understanding the chemical properties that contribute to biological activity (Sai Li et al., 2013).

Mechanism of Action

Target of Action

It is known that quinolone-carboxamide derivatives, which this compound is a part of, have been reported to harbor vast therapeutic potential . They have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Mode of Action

Quinolone-carboxamides have been reported to have a variety of effects, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory effects . These effects suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Quinolone-carboxamides have been reported to affect a variety of biochemical pathways, including those involved in cell survival and proliferation .

Pharmacokinetics

In silico assessment of adme properties of similar compounds suggests that they are orally bioavailable without blood–brain barrier penetration .

Result of Action

Quinolone-carboxamides have been reported to have anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory effects , suggesting that they can induce changes at both the molecular and cellular levels.

properties

IUPAC Name |

2-methoxy-N-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-11-14(13-9-5-6-10-15(13)19-16)17(20)18-12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMODVVRTNRGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-phenylquinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)

![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)

![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)

![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)

![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)